8-Bromo-ADP

Descripción general

Descripción

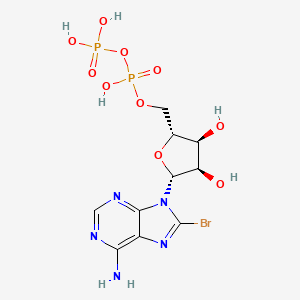

8-Bromoadenosina-5’-Difosfato es un análogo de nucleótido sintético que pertenece a la clase de difosfatos de ribosa de purina. Se caracteriza por la presencia de un átomo de bromo en la posición 8 de la porción de adenosina.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de 8-Bromoadenosina-5’-Difosfato típicamente involucra la bromación de derivados de adenosina. Un método común incluye la bromación directa de difosfato de glucosil adenosina con bromo en dioxano, produciendo 8-bromoadenosina 5’-difosfato . Las condiciones de reacción se controlan cuidadosamente para garantizar la bromación selectiva en la posición 8.

Métodos de Producción Industrial: Si bien los métodos específicos de producción industrial para 8-Bromoadenosina-5’-Difosfato no están ampliamente documentados, el enfoque general involucra reacciones de bromación a gran escala bajo condiciones controladas para asegurar un alto rendimiento y pureza. El uso de técnicas avanzadas de purificación como la cromatografía es esencial para obtener el producto deseado.

Análisis De Reacciones Químicas

Tipos de Reacciones: 8-Bromoadenosina-5’-Difosfato experimenta diversas reacciones químicas, que incluyen:

Reacciones de Sustitución: El átomo de bromo en la posición 8 puede ser sustituido por otros nucleófilos en condiciones apropiadas.

Reacciones de Oxidación y Reducción: El compuesto puede participar en reacciones redox, aunque los detalles específicos sobre estas reacciones son limitados.

Reactivos y Condiciones Comunes:

Bromación: El bromo en dioxano se utiliza comúnmente para la bromación de derivados de adenosina.

Sustitución: Nucleófilos como tioles o aminas pueden utilizarse para reacciones de sustitución.

Productos Principales: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, las reacciones de sustitución pueden producir diversos derivados de difosfato de adenosina 8-sustituidos.

Aplicaciones Científicas De Investigación

Scientific Research Applications of 8-Bromo-Adenosine Diphosphate

8-Bromo-adenosine diphosphate (8-Bromo-ADP) is a synthetic nucleotide analog that has garnered significant attention in various scientific research fields due to its unique structural properties and biological activities. This article explores the applications of this compound, focusing on its roles in biochemistry, pharmacology, and potential therapeutic avenues.

Biochemical Research

This compound serves as a crucial tool for understanding nucleotide metabolism and enzyme interactions. It has been shown to inhibit human ADP-dependent glucokinase (ADPGK), an enzyme that plays a significant role in glucose metabolism. The compound acts as a competitive inhibitor, engaging crucial catalytic residues within the active site of ADPGK, thus providing insights into the enzyme's function and potential therapeutic targets for metabolic disorders .

Calcium Signaling Studies

The compound is recognized for its ability to modulate intracellular calcium release through ryanodine receptors (RyRs). As a competitive antagonist of cyclic adenosine diphosphate-ribose (cADPR), this compound influences calcium signaling pathways in various cell types. This modulation is critical for understanding physiological responses such as muscle contraction and neurotransmitter release .

Pharmacological Investigations

This compound is employed in pharmacological studies to explore its effects on smooth muscle function and vascular responses. Research indicates that it can induce opposing effects on calcium signaling, which may have implications for developing treatments for cardiovascular diseases . Its unique pharmacological profile allows researchers to dissect complex cellular signaling mechanisms.

Case Study 1: Inhibition of ADPGK

A study demonstrated that this compound inhibits human ADPGK by binding competitively at its active site. The crystal structure analysis revealed significant conformational changes upon binding, highlighting its potential as a lead compound for developing new inhibitors targeting metabolic pathways involved in cancer .

Case Study 2: Modulation of Calcium Signaling

Research involving vascular smooth muscle cells showed that this compound could differentially affect calcium signaling pathways mediated by RyRs. This finding suggests that the compound may serve as a valuable tool for dissecting the complexities of intracellular calcium dynamics and their implications for vascular health .

Mecanismo De Acción

El mecanismo de acción de 8-Bromoadenosina-5’-Difosfato involucra su interacción con objetivos moleculares específicos, como las enzimas involucradas en el metabolismo de nucleótidos. El átomo de bromo en la posición 8 puede influir en la afinidad de unión y la actividad del compuesto, modulando así sus efectos en las vías bioquímicas .

Compuestos Similares:

8-Bromoadenosina-5’-Monofosfato: Un análogo con un solo grupo fosfato, utilizado en estudios de mapeo de receptores.

8-Bromoadenosina-5’-Trifosfato: Contiene tres grupos fosfato y se utiliza en estudios que involucran el metabolismo energético.

Adenosina-5’-Difosfato: El análogo no bromado, ampliamente estudiado por su papel en la transferencia de energía celular.

Unicidad: 8-Bromoadenosina-5’-Difosfato es único debido a la presencia del átomo de bromo, que puede alterar significativamente sus propiedades químicas y biológicas en comparación con sus contrapartes no bromadas. Esta modificación permite interacciones específicas con objetivos moleculares, lo que lo convierte en una herramienta valiosa en la investigación.

Comparación Con Compuestos Similares

8-Bromoadenosine-5’-Monophosphate: An analog with a single phosphate group, used in receptor mapping studies.

8-Bromoadenosine-5’-Triphosphate: Contains three phosphate groups and is used in studies involving energy metabolism.

Adenosine-5’-Diphosphate: The non-brominated analog, widely studied for its role in cellular energy transfer.

Uniqueness: 8-Bromoadenosine-5’-Diphosphate is unique due to the presence of the bromine atom, which can significantly alter its chemical and biological properties compared to its non-brominated counterparts. This modification allows for specific interactions with molecular targets, making it a valuable tool in research.

Actividad Biológica

8-Bromo-ADP (8-bromo-cyclic adenosine diphosphate) is a synthetic analog of cyclic ADP-ribose (cADPR), which is recognized for its role as a second messenger in calcium signaling pathways. This compound has garnered attention due to its unique pharmacological properties, including its ability to modulate intracellular calcium release through ryanodine receptors (RyRs). This article reviews the biological activity of this compound, highlighting its mechanisms of action, effects on cellular functions, and relevant case studies.

This compound primarily functions as a competitive antagonist of cADPR, influencing calcium signaling within cells. It has been shown to affect various cellular processes by modulating the release of Ca²⁺ from the sarcoplasmic reticulum (SR). The compound's ability to penetrate cell membranes enhances its effectiveness in research and potential therapeutic applications.

Key Mechanisms:

- Calcium Mobilization : this compound facilitates the release of Ca²⁺ from SR through RyRs, which can lead to diverse physiological responses depending on the cell type and context.

- Pharmacological Profile : Its unique properties allow it to block specific calcium-dependent functions, providing insights into how different SR compartments may deliver distinct calcium signals within cells .

Calcium Signaling

Research has demonstrated that this compound can induce significant alterations in intracellular calcium levels. In a study involving pulmonary artery smooth muscle cells, it was observed that this compound could mediate both dilation and constriction through distinct pathways involving RyRs and IP3 receptors .

Case Studies

- Pulmonary Smooth Muscle Cells : A study explored the dual role of calcium signaling in these cells, revealing that this compound could selectively inhibit one of the opposing functions mediated by RyRs. This suggests that different SR stores may respond uniquely to various signals carried by cADPR .

- T-Lymphocytes : In T-cells, this compound was shown to enhance sustained Ca²⁺ release and facilitate Ca²⁺ entry through TRPM2 channels. This indicates its potential role in immune responses and cellular activation .

Data Tables

Propiedades

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-amino-8-bromopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN5O10P2/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-6(18)5(17)3(25-9)1-24-28(22,23)26-27(19,20)21/h2-3,5-6,9,17-18H,1H2,(H,22,23)(H2,12,13,14)(H2,19,20,21)/t3-,5-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVVVTFSHHQCHNZ-UUOKFMHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C(=N2)Br)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C(=N2)Br)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN5O10P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30946422 | |

| Record name | 8-Bromo-9-{5-O-[hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30946422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23600-16-0 | |

| Record name | 8-Bromoadenosine 5'-diphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023600160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Bromo-9-{5-O-[hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30946422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.